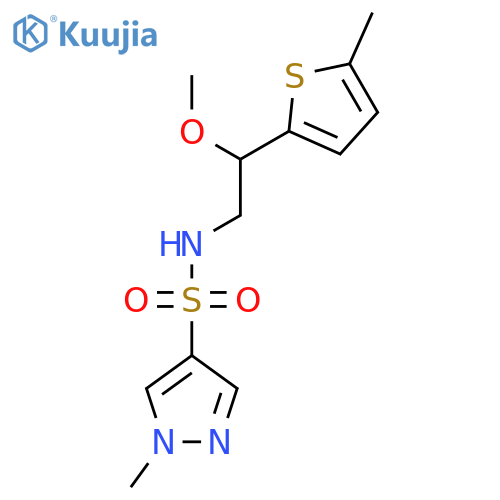

Cas no 1797876-24-4 (N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

-

- AKOS024567867

- 1797876-24-4

- N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide

- N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-METHYLPYRAZOLE-4-SULFONAMIDE

- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- F6451-0890

-

- インチ: 1S/C12H17N3O3S2/c1-9-4-5-12(19-9)11(18-3)7-14-20(16,17)10-6-13-15(2)8-10/h4-6,8,11,14H,7H2,1-3H3

- InChIKey: JBNGIOOCXRZRNZ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=NN(C)C=1)(NCC(C1=CC=C(C)S1)OC)(=O)=O

計算された属性

- せいみつぶんしりょう: 315.07113376g/mol

- どういたいしつりょう: 315.07113376g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 110Ų

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6451-0890-5mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |

1797876-24-4 | 90%+ | 5mg |

$103.5 | 2023-05-20 | |

| Life Chemicals | F6451-0890-3mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |

1797876-24-4 | 90%+ | 3mg |

$94.5 | 2023-05-20 | |

| Life Chemicals | F6451-0890-40mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |

1797876-24-4 | 90%+ | 40mg |

$210.0 | 2023-05-20 | |

| Life Chemicals | F6451-0890-2μmol |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |

1797876-24-4 | 90%+ | 2μl |

$85.5 | 2023-05-20 | |

| Life Chemicals | F6451-0890-20mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |

1797876-24-4 | 90%+ | 20mg |

$148.5 | 2023-05-20 | |

| Life Chemicals | F6451-0890-1mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |

1797876-24-4 | 90%+ | 1mg |

$81.0 | 2023-05-20 | |

| Life Chemicals | F6451-0890-50mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |

1797876-24-4 | 90%+ | 50mg |

$240.0 | 2023-05-20 | |

| Life Chemicals | F6451-0890-10μmol |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |

1797876-24-4 | 90%+ | 10μl |

$103.5 | 2023-05-20 | |

| Life Chemicals | F6451-0890-2mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |

1797876-24-4 | 90%+ | 2mg |

$88.5 | 2023-05-20 | |

| Life Chemicals | F6451-0890-4mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |

1797876-24-4 | 90%+ | 4mg |

$99.0 | 2023-05-20 |

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 関連文献

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

10. Bacteriological

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamideに関する追加情報

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide and Its Significance in Modern Chemical Biology

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, with the CAS number 1797876-24-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative exhibits a unique structural framework that combines a pyrazole core with functionalized thiophene and methoxy groups, making it a promising candidate for various biological applications.

The molecular structure of this compound is characterized by its intricate arrangement of atoms, which includes a pyrazole ring substituted with a sulfonamide group at the 4-position. The presence of a 2-methoxy group on the ethyl chain and a 5-methylthiophen-2-yl moiety further enhances its chemical diversity. Such structural features are not only intriguing from a synthetic chemistry perspective but also open up possibilities for its interaction with biological targets.

In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their ability to act as inhibitors of enzymes and receptors, making them valuable in the development of drugs targeting various diseases. The specific arrangement of atoms in N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide suggests potential applications in modulating biological pathways, particularly those involving inflammation, metabolism, and signal transduction.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The pyrazole core is a well-documented pharmacophore that has been successfully utilized in numerous drug molecules. Its ability to engage with biological targets in multiple ways makes it an attractive candidate for further exploration. The incorporation of the thiophene ring adds another layer of complexity, which could enhance binding affinity and selectivity.

Recent studies have begun to uncover the therapeutic potential of thiophene-based compounds. These studies suggest that thiophenes can interact with biological targets in ways that are distinct from other heterocyclic systems, offering new opportunities for drug development. The methoxy group in N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide may also play a crucial role in modulating the compound's bioactivity by influencing its solubility and metabolic stability.

The sulfonamide moiety is another key feature that warrants attention. Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The position of the sulfonamide group at the 4-position of the pyrazole ring in this compound suggests that it may interact with biological targets in a manner similar to other sulfonamide derivatives. However, the unique structural context provided by the methoxy and thiophene groups may lead to novel mechanisms of action.

From a synthetic chemistry perspective, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide presents an interesting challenge due to its complex structure. The synthesis of this compound requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, opening up new avenues for medicinal chemistry research.

The potential applications of this compound extend beyond traditional drug development. It may also find utility in agrochemicals, where sulfonamide derivatives are known to exhibit herbicidal and fungicidal properties. Additionally, its unique structural features make it a valuable tool for studying molecular interactions at the biochemical level.

In conclusion, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a promising candidate for further exploration. As our understanding of molecular interactions continues to grow, compounds like this one will undoubtedly play an important role in shaping the future of drug discovery and development.

1797876-24-4 (N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide) 関連製品

- 1311183-19-3(2-(4-Chlorophenoxy)pyridine-5-boronic acid)

- 2420-55-5((9Z,12E)-Octadeca-9,12-dienoic Acid)

- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)

- 1447918-54-8(3-(1-methylcyclohexyl)propanenitrile)

- 403834-57-1(methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate)

- 330466-05-2(N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide)

- 954242-50-3(N'-{3-4-(dimethylamino)phenylpropyl}-N-(2,4,6-trimethylphenyl)ethanediamide)

- 1250655-05-0(1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride)

- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)

- 28115-92-6(4-Nitrobenzoyl Isothiocyanate)